Ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an ethyl ester group at the 4-position and an amino group at the 2-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-(2-aminophenyl)-1H-imidazole-4-carboxylate
- Ethyl 1-(2-aminophenyl)-1H-pyrrole-4-carboxylate
- Ethyl 1-(2-aminophenyl)-1H-quinoxaline-4-carboxylate
Uniqueness
Ethyl 1-(2-aminophenyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both an amino group and an ester group allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 1-(2-aminophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)9-7-14-15(8-9)11-6-4-3-5-10(11)13/h3-8H,2,13H2,1H3 |
InChI Key |
SUYSKZQHFSJQAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2N |
Origin of Product |
United States |
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